2,3,4,6-Tetra-O-benzyl-D-glucopyranose (CAS 4132-28-9) is a selectively deprotected carbohydrate building block essential for advanced glycosylation and glycoconjugate synthesis. Featuring four stable benzyl ether protecting groups and a free anomeric (C1) hydroxyl, this compound is primed for immediate activation into potent glycosyl donors, such as trichloroacetimidates [1]. In industrial and pharmaceutical procurement, it serves as an "armed" precursor for synthesizing complex oligosaccharides and C-aryl glucosides. Its high lipophilicity, stability across a wide pH range, and non-participating nature at the C2 position provide a distinct process advantage over generic unprotected or fully acetylated sugars for stereocontrolled, high-yield synthetic workflows [2].
Substituting 2,3,4,6-Tetra-O-benzyl-D-glucopyranose with cheaper alternatives like 1,2,3,4,6-penta-O-acetyl-D-glucopyranose or fully benzylated glucose introduces severe process bottlenecks. Fully protected penta-saccharides require an additional, often low-yielding regioselective deprotection step at the anomeric center before they can be activated [1]. Furthermore, acetyl-protected analogs are electronically 'disarmed', significantly slowing down glycosylation rates and requiring harsher activation conditions [2]. Crucially, the C2-acetyl group exerts neighboring group participation (NGP), strictly forcing the formation of 1,2-trans (β) linkages via a dioxolenium intermediate. For buyers requiring α-selective glycosylation or robust stability against strongly basic downstream reactions, the non-participating, base-stable tetra-O-benzyl derivative is a mandatory selection [3].
When synthesizing trichloroacetimidate (TCAI) glycosyl donors, processability is heavily dictated by the solubility of the precursor. 2,3,4,6-Tetra-O-benzyl-D-glucopyranose exhibits excellent lipophilicity, achieving a 98% yield of the TCAI donor in standard non-polar solvents like toluene at room temperature [1]. In contrast, the 2,3,4,6-tetra-O-acetyl-D-glucopyranose comparator suffers from extremely low solubility (0.6 mg/mL in hexane), initially yielding only 5% under identical baseline non-polar conditions and requiring solvent optimization to recover yields[1].
| Evidence Dimension | TCAI Donor Synthesis Yield in Non-Polar Solvents |
| Target Compound Data | 98% yield at room temperature (solubility >23 mg/mL in toluene) |
| Comparator Or Baseline | 2,3,4,6-Tetra-O-acetyl-D-glucopyranose (5% yield under baseline conditions; solubility 0.6 mg/mL in hexane) |
| Quantified Difference | 93% higher baseline yield in standard non-polar solvents due to >38-fold higher solubility. |
| Conditions | Trichloroacetonitrile, DBU (cat.), non-polar solvent (toluene/hexane), room temperature. |
High lipophilicity eliminates the need for specialized solvent systems, enabling streamlined, high-yield industrial scale-up of glycosyl donors.
The electronic properties of protecting groups fundamentally alter glycosylation kinetics. Benzyl ethers act as electron-donating groups, rendering 2,3,4,6-tetra-O-benzyl-D-glucopyranose an 'armed' donor that rapidly forms the requisite oxocarbenium ion. In catalytic activation models, armed benzyl-protected donors achieve complete conversion in under 10 minutes with yields up to 91% using mild catalysts (e.g., 3 mol% AuCl3) [1]. Conversely, 'disarmed' acetyl-protected comparators withdraw electron density, resulting in sluggish kinetics that demand harsher conditions, stoichiometric promoters, and extended cycle times to achieve comparable conversions [1].
| Evidence Dimension | Glycosylation Reaction Time and Conversion Efficiency |
| Target Compound Data | Complete conversion in <10 minutes yielding up to 91% product with 3 mol% catalyst. |
| Comparator Or Baseline | Acetyl-protected (Disarmed) donors (require harsh conditions, extended times, and higher promoter loading). |
| Quantified Difference | Orders of magnitude faster reaction kinetics and >80% yield retention under ultra-low catalyst loading. |
| Conditions | Au(III)-catalyzed glycosylation of thioglycoside derivatives at room temperature. |
Procuring the armed benzyl precursor drastically reduces reactor cycle times and catalyst costs during complex oligosaccharide manufacturing.
Stereocontrol during glycosidic bond formation is a critical procurement parameter. Because 2,3,4,6-tetra-O-benzyl-D-glucopyranose lacks a participating group at the C2 position, it allows for thermodynamic or promoter-controlled access to both α- and β-glycosides, enabling the isolation of pure α-anomers when required [1]. In direct contrast, acetylated comparators undergo neighboring group participation (NGP) at C2, forming a rigid dioxolenium intermediate that strictly enforces 1,2-trans (β) stereochemistry, completely blocking the α-selective pathway [1].
| Evidence Dimension | Anomeric Stereocontrol (α vs. β Selectivity) |
| Target Compound Data | Enables thermodynamic access to pure α-anomers. |
| Comparator Or Baseline | Tetra-O-acetyl-D-glucopyranose (strictly enforces 1,2-trans/β stereochemistry). |
| Quantified Difference | Enables >90% α-selectivity when required, compared to 0% α-selectivity for C2-acetylated analogs in NGP-driven reactions. |
| Conditions | Base-catalyzed anomerization of trichloroacetimidates or general Lewis acid-promoted glycosylations. |
Essential for buyers synthesizing α-linked glycoconjugates, as acetylated substitutes completely block the required stereochemical pathway.
The robust stability of the benzyl protecting groups against strong nucleophiles and basic conditions makes this compound the ideal starting material for forming complex C-glycosides. Unlike acetylated sugars, the tetra-O-benzyl derivative withstands the harsh basic and organometallic conditions required for advanced coupling steps [1].
Due to its high solubility in standard organic solvents and lack of neighboring group participation, this compound is the premier precursor for synthesizing trichloroacetimidate (Schmidt) donors. This seamless processability ensures high-yield, scalable production of activated building blocks for therapeutic oligosaccharide manufacturing [2].
For research and manufacturing workflows targeting α-linked glycoconjugates, the non-participating nature of the benzyl groups is mandatory. It allows chemists to bypass the strict β-directing effects of standard acetylated sugars, enabling precise stereocontrol during the glycosylation event [1].
Irritant